![molecular formula C20H17ClN2O5 B2896709 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899998-26-6](/img/structure/B2896709.png)
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
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Overview
Description
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indolizine derivatives, which have been found to exhibit various biological activities.
Mechanism Of Action
The exact mechanism of action of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in tumor growth and development.
Biochemical and Physiological Effects:
Studies have shown that 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, one limitation is that the compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Additionally, further research is needed to optimize its synthesis and improve its solubility for better bioavailability.
Synthesis Methods
The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can be achieved through a multi-step process involving the use of various reagents and solvents. One such method involves the condensation of 5-chloro-2-methoxyaniline with ethyl acetoacetate, followed by cyclization with formaldehyde and ammonium acetate to yield the desired product.
Scientific Research Applications
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-12(24)17-10-14(16-5-3-4-8-23(16)17)20(26)28-11-19(25)22-15-9-13(21)6-7-18(15)27-2/h3-10H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPGCGFXXPZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate |
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